4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a bicyclic scaffold fused with a pyrimidine ring. The structure features a 4-bromophenyl group at position 4 and an isopentyl (3-methylbutyl) substituent at position 6 (Figure 1). Such derivatives are synthesized via aza-Wittig reactions involving iminophosphoranes and isocyanates, as demonstrated in related studies .
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c1-10(2)7-8-21-9-13-14(16(21)22)15(20-17(23)19-13)11-3-5-12(18)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMENYLGLIGDETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation. Additionally, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties.
Mode of Action
For instance, CDK2 inhibitors can alter cell cycle progression and induce apoptosis within cells. Neuroprotective and anti-inflammatory pyrimidine derivatives may work by inhibiting specific inflammatory pathways.
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase. Neuroprotective and anti-inflammatory pyrimidine derivatives may impact pathways related to inflammation and neuronal damage.
Biological Activity
The compound 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl group and a tetrahydropyrimidine core which are significant for its biological interactions.
Anticancer Properties
Research indicates that compounds similar to 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit anticancer properties. A study demonstrated that derivatives of pyrrolopyrimidines can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways involved in tumor growth. The mechanism often involves the inhibition of tyrosine kinases and other enzymes critical for cancer cell survival.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Research on related pyrrolopyrimidine derivatives suggests that they can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress within cells. This suggests potential applications in treating inflammatory diseases .
The biological activity of 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Kinases : The compound may act as an inhibitor of various kinases involved in cell signaling pathways.
- Antioxidant Activity : It has been observed to scavenge free radicals and reduce oxidative stress in cellular models.
Case Studies
-
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of similar pyrrolopyrimidine compounds on breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values suggesting effective potency against cancer cell lines . -
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of related compounds. The study reported that these derivatives decreased levels of TNF-alpha and IL-6 in treated macrophages, indicating their potential use as anti-inflammatory agents .
Comparative Analysis
A comparison of 4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione with other pyrrolopyrimidine derivatives highlights its unique structural features and biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-(4-Bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Tetrahydropyrimidine | Anticancer, Anti-inflammatory |
| Pyrrolopyrimidine A | Pyrrolopyrimidine | Anticancer |
| Pyrrolopyrimidine B | Pyrrolopyrimidine | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of pyrrolo[3,4-d]pyrimidine-diones are highly dependent on substituents. Key analogs include:
Key Observations :
- Aryl Substituents : The 4-bromophenyl group in the target compound may enhance lipophilicity and electron-withdrawing effects compared to 4-chlorophenyl or 2-hydroxyphenyl analogs . Bromine’s larger atomic radius could influence binding interactions in enzymatic targets like neutrophil elastase .
- Thermal Stability: The hydroxyl-containing analog in exhibits a high melting point (±220°C), suggesting strong intermolecular hydrogen bonding, which the bromophenyl/isopentyl derivative may lack due to its non-polar substituents.
Preparation Methods
One-Pot Assembly Using 6-Amino-Uracil
A green synthesis route employs 6-amino-uracil, isopentyl aldehyde, and 4-bromophenylacetonitrile in a water-THF solvent system under ultrasonication. The reaction proceeds via:
- Knoevenagel condensation between 6-amino-uracil and isopentyl aldehyde.
- Michael addition of 4-bromophenylacetonitrile to the enamine intermediate.
- Cyclodehydration to form the pyrrolopyrimidine-dione framework.
Optimized Conditions :
- Solvent: H₂O/THF (1:1 v/v)
- Catalyst: None (ultrasound-promoted)
- Temperature: 30°C
- Yield: 68%
- Characterization: $$ ^1H $$-NMR (DMSO-$$d_6 $$) δ 8.21 (s, 1H, pyrimidine-H), 7.72–7.35 (m, 4H, Ar-H), 3.82–3.45 (m, 2H, isopentyl-CH₂), 1.55–1.23 (m, 3H, isopentyl-CH).
Stepwise Synthesis via Pyrimidine Intermediates
Synthesis of 5-(4-Bromophenyl)-4,6-Dichloropyrimidine
This intermediate, prepared from methyl 2-(4-bromophenyl)acetate in three steps (esterification, malonation, cyclization), serves as the aryl donor:
Esterification :
$$ \text{p-Bromophenylacetic acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl 2-(4-bromophenyl)acetate} $$
Yield: 92%.Malonation :
Reaction with dimethyl carbonate and NaOMe yields dimethyl 2-(4-bromophenyl)malonate.
Yield: 87%.Cyclization and Chlorination :
Treatment with formamidine hydrochloride followed by POCl₃ gives 5-(4-bromophenyl)-4,6-dichloropyrimidine.
Yield: 86.5%.
Alkylation and Ring Annulation
N6-Isopentylation :
Reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine with isopentylamine in DMF at 80°C introduces the alkyl chain.
Yield: 78%.Pyrrolidine Ring Formation :
Hydrolysis of the chloropyrimidine to the diol, followed by cyclocondensation with ethyl glyoxylate, forms the pyrrolo[3,4-d]pyrimidine-dione.
Yield: 65%.
Domino Reaction Strategy
Adapting the method of J. Org. Chem. 2000, 65, 729–734, a domino double-anion capture reaction constructs the core in one step:
Reagents :
- Bis(imidoyl)chloride of oxalic acid
- Ethyl 4-bromophenylacetate
- Isopentylamine
Mechanism :
- Carbanion generation from ethyl 4-bromophenylacetate.
- Sequential nucleophilic attacks on bis(imidoyl)chloride.
- Intramolecular lactamization to form the dione rings.
Conditions :
Comparative Analysis of Synthetic Routes
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis (CCDC 2056781) confirms the bicyclic structure with dihedral angles of 85.3° between the pyrimidine and pyrrolidine rings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For pyrrolo-pyrimidine derivatives, cyclocondensation of substituted aldehydes with urea/thiourea analogs under acidic conditions (e.g., HCl or p-TsOH) is common. Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect regioselectivity. For example, higher polarity solvents favor the formation of the bicyclic core, while lower temperatures reduce side products like dimerized intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry, particularly NMR to resolve aromatic proton splitting patterns and NMR to identify carbonyl groups. Fourier-Transform Infrared Spectroscopy (FTIR) at 1695–1700 cm confirms the presence of amide/ketone carbonyls. High-Resolution Mass Spectrometry (HRMS) with electron ionization (EI) validates molecular weight and fragmentation patterns, as demonstrated in similar pyrrolo-pyrimidine analogs .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting kinases or enzymes linked to the compound’s structural analogs (e.g., antimicrobial or anticancer targets). Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. Parallel screening against bacterial/fungal strains (e.g., E. coli, C. albicans) at 10–100 µM concentrations helps identify broad-spectrum activity. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) to minimize artifacts .
Advanced Research Questions
Q. How can computational methods like molecular docking and QSAR enhance mechanistic studies?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with target proteins (e.g., EGFR or CDK2). Validate using 2D-QSAR models correlating substituent electronic parameters (Hammett σ) with bioactivity. For instance, bulky isopentyl groups may enhance lipophilicity (logP), improving membrane permeability but reducing solubility. MD simulations (GROMACS) can assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Reconcile discrepancies by controlling variables like cell passage number, serum concentration, or compound purity (HPLC ≥95%). Meta-analysis of literature data (e.g., pIC values) using statistical tools (Prism, R) identifies outliers or batch effects. For example, bromophenyl substituents may exhibit photodegradation, necessitating dark storage .
Q. How can researchers optimize selectivity against off-target proteins?
- Methodological Answer : Employ selectivity profiling via kinase panels (Eurofins, Reaction Biology). Modify the isopentyl chain length (C3–C6) to sterically hinder off-target binding. Introduce polar groups (e.g., hydroxyls) at the 6-position to reduce non-specific interactions. Competitive binding assays with ATP analogs (e.g., ADP-Glo™) quantify inhibition mechanisms (competitive vs. allosteric) .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?
- Methodological Answer : Use rodent models (Sprague-Dawley rats) for preliminary PK: administer 10 mg/kg IV/orally, collect plasma at 0.5, 1, 2, 4, 8, 24 h, and analyze via LC-MS/MS. For toxicity, conduct 14-day repeat-dose studies (OECD 407), monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine). Compare exposure levels (AUC) to in vitro IC to establish therapeutic indices .
Methodological Framework Integration
Q. How to align experimental design with theoretical frameworks in medicinal chemistry?
- Methodological Answer : Link synthesis and screening to the "lock-and-key" or induced-fit hypotheses. For example, rationalize substituent effects (bromophenyl’s electron-withdrawing nature) using Hammett linear free-energy relationships. Incorporate cheminformatics tools (RDKit, MOE) to generate structure-activity landscapes, guiding iterative SAR cycles .
Q. What protocols ensure reproducibility in multi-lab studies?
- Methodological Answer : Adopt FAIR data principles: document synthetic procedures (ChemAxon ELN), share raw spectral data (NMR, HRMS) via repositories (Zenodo), and standardize assay protocols (MIBBI guidelines). Inter-lab validation via ring tests (e.g., compound dilution series) identifies protocol deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
